

# Spectroscopic Profile of Methyl 2-methoxybenzoate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-methoxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-methoxybenzoate**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **methyl 2-methoxybenzoate** is summarized in the tables below for easy reference and comparison.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **methyl 2-methoxybenzoate** was acquired in deuterated chloroform (CDCl<sub>3</sub>) at 400 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.80	dd	8.0, 2.0	1H	Ar-H
7.47	dt	8.0, 1.6	1H	Ar-H
7.00 - 6.96	m	2H		Ar-H
3.91	s	3H		-OCH <sub>3</sub> (ester)
3.90	s	3H		-OCH <sub>3</sub> (ether)

Data sourced from The Royal Society of Chemistry[1].

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectral data provides insight into the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
166.8	C=O (ester)
157.8	C-OCH <sub>3</sub> (aromatic)
133.5	Ar-C
131.5	Ar-CH
120.2	Ar-CH
120.1	Ar-C
111.9	Ar-CH
55.9	-OCH <sub>3</sub> (ether)
51.9	-OCH <sub>3</sub> (ester)

Note: Specific peak assignments for all aromatic carbons are based on typical chemical shift values and may require further 2D NMR analysis for definitive confirmation.

## Infrared (IR) Spectroscopic Data

The IR spectrum identifies the functional groups present in **methyl 2-methoxybenzoate**. The data presented is for a liquid film sample.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic, -CH <sub>3</sub> )
~1730	Strong	C=O stretch (ester)
~1600, ~1490	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester and ether)
~1080	Strong	C-O stretch (ether)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Note: The exact peak positions and intensities can vary slightly depending on the specific instrument and sampling technique used.

## Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Putative Fragment
166	34.90	[M] <sup>+</sup> (Molecular Ion)
135	99.99	[M - OCH <sub>3</sub> ] <sup>+</sup>
105	15.50	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
92	20.30	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
77	44.50	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from PubChem[2].

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 5-20 mg of **methyl 2-methoxybenzoate** is accurately weighed and transferred into a clean, dry vial.[3]
- The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[3][4] The solution is gently vortexed or sonicated to ensure complete dissolution.[3]
- The resulting solution is filtered through a pipette with a glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[4][5]
- The NMR tube is capped securely and the exterior is cleaned with a lint-free wipe.[3]

#### Data Acquisition:

- The prepared NMR tube is inserted into the spectrometer's spinner turbine and placed into the magnet.
- The magnetic field is locked onto the deuterium signal of the solvent ( $\text{CDCl}_3$ ).[3]
- The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.[3]
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed.
- The acquired data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to generate the final spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

- Two clean, dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[6]
- A single drop of liquid **methyl 2-methoxybenzoate** is placed onto the center of one salt plate using a Pasteur pipette.[6]
- The second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film between the plates.[6][7]
- The plates are clamped together in a sample holder.

Data Acquisition (FTIR):

- A background spectrum of the empty spectrometer is collected to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- The sample holder containing the prepared salt plates is placed in the instrument's sample compartment.
- The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

- A dilute solution of **methyl 2-methoxybenzoate** is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10-100 micrograms per mL.[8]

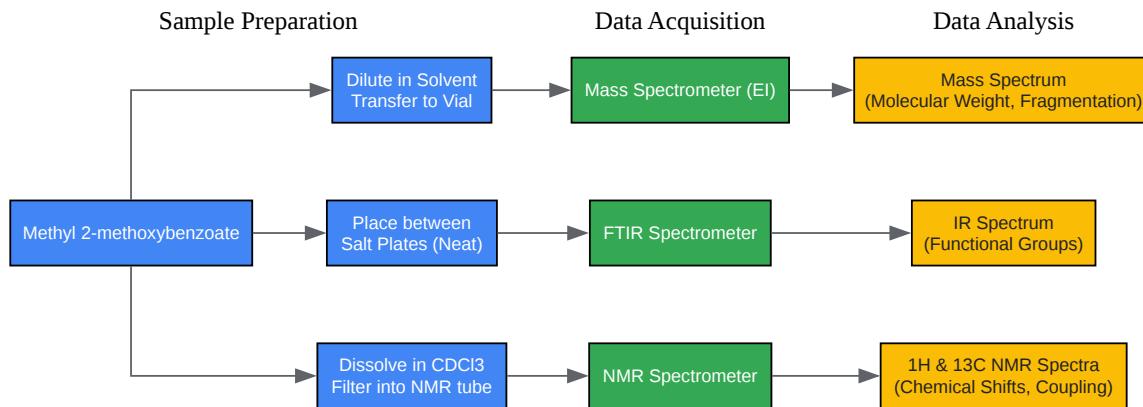
- If any solid particles are present, the solution should be filtered to prevent clogging of the instrument.[8]
- The prepared solution is transferred to a 2 mL autosampler vial with a screw cap.[8]

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.
- In the ion source, the molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.[9]
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.[9]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
- A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.[9]

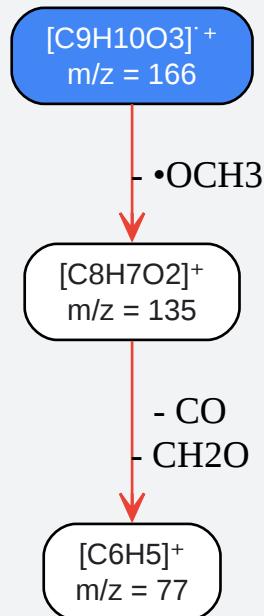
## Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **methyl 2-methoxybenzoate**.

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Caption: General workflow for spectroscopic analysis.

### Methyl 2-methoxybenzoate Structure & MS Fragmentation

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Caption: Key fragmentation pathway in EI-MS.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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